rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Description
rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro and nitro group, making it a valuable scaffold for various chemical and biological applications .
Properties
Molecular Formula |
C13H11ClN2O4 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-chloro-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O4/c14-8-4-5-9(16(19)20)10-6-2-1-3-7(6)11(13(17)18)15-12(8)10/h1-2,4-7,11,15H,3H2,(H,17,18)/t6-,7+,11-/m1/s1 |
InChI Key |
SIPMQZFVMNEOFU-PTZCXBDSSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactionsCommon reagents used include chlorinating agents like thionyl chloride and nitrating agents such as nitric acid .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include amino derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of alkaline phosphatases by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to various biological effects, including modulation of cellular processes and potential therapeutic benefits .
Comparison with Similar Compounds
- rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid .
- rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid .
- rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid .
Uniqueness: The presence of both chloro and nitro groups in rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid distinguishes it from other similar compounds. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family. This compound exhibits a range of biological activities that have garnered interest in pharmacological research. Its unique structural features—including a nitro group and a carboxylic acid moiety—contribute to its diverse biological interactions.
Structural Characteristics
The compound is characterized by:
- Chlorine atom at the 6th position.
- Nitro group at the 9th position.
- Carboxylic acid functional group at the 4th position.
These features enhance its reactivity and potential for biological activity.
| Property | Description |
|---|---|
| Chemical Structure | Cyclopenta[c]quinoline with chlorine and nitro substitutions |
| Molecular Formula | C₁₃H₈ClN₂O₂ |
| Molecular Weight | Approximately 270.66 g/mol |
| Stereochemistry | Racemic mixture with specific chiral centers |
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly targeting alkaline phosphatases. The mechanism involves binding to the active site of the enzyme, thus inhibiting its activity. This inhibition can lead to:
- Modulation of cellular processes.
- Potential therapeutic benefits in anti-inflammatory and anticancer contexts.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In particular:
- It exhibits activity against various bacterial strains.
- Studies have reported zones of inhibition ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Anticancer Potential :
- Mechanism of Action :
- Inhibitory Effects on Mycobacterial Species :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
